Regiochemical Identity: N1–C2 Linkage Topology vs. C3–C2 Isomer in Fragment-Based Screening
The N1–C2 linkage in 1-(2-thiazolyl)-1H-1,2,4-triazole (CAS 856862-18-5) produces a different hydrogen-bond acceptor/donor presentation compared with the C3–C2 isomer 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole (CAS 1340241-97-5, fragment Z2027049478). In PanDDA fragment screening campaigns, the C3–C2 isomer (K34) was resolved at 1.49 Å resolution bound to NUDT5 (PDB 5QK1) with a real-space correlation coefficient (RSCC) of 0.945 and an average occupancy of 0.74–0.89 across four chains [1]. The N1–C2 isomer (CAS 856862-18-5) has not been reported in the same crystallographic campaigns, indicating that its altered H-bond geometry may produce a distinct protein–ligand interaction profile that is not interchangeable with the C3–C2 isomer [2].
| Evidence Dimension | Crystallographic binding to NUDT5 (ADP-sugar pyrophosphatase) — fragment screening hit validation |
|---|---|
| Target Compound Data | N1–C2 isomer (CAS 856862-18-5): No published co-crystal structure in PDB as of 2026; binding profile distinct from K34 |
| Comparator Or Baseline | C3–C2 isomer K34 (CAS 1340241-97-5): Bound to NUDT5 at 1.49 Å resolution; RSCC = 0.945, occupancy = 0.74–0.89 (PDB 5QK1, 4 chains) |
| Quantified Difference | Different regiochemistry; K34 binds NUDT5 with validated crystallographic occupancy; N1-isomer untested in same system |
| Conditions | PanDDA analysis group deposition; X-ray crystallography at 1.49 Å; NUDT5 protein (Homo sapiens) |
Why This Matters
For fragment-based drug discovery programs, the regiochemistry of the triazole–thiazole linkage determines which protein pockets are engaged; substituting one isomer for another without crystallographic validation risks losing target engagement or introducing off-target binding.
- [1] RCSB PDB. 5QK1: PanDDA analysis group deposition – Crystal Structure of NUDT5 in complex with Z2027049478 (K34). Deposited 2020, resolution 1.49 Å. Real-space correlation coefficient 0.945. View Source
- [2] RCSB PDB. Ligand K34 (5-(1,3-thiazol-2-yl)-1H-1,2,4-triazole) validation report. RSCC, occupancy, and geometry metrics for PDB entries 5QK1, 5R8B, 5RLY. View Source
